molecular formula C12H18O2 B2637414 5-Tert-butyl-2-ethoxyphenol CAS No. 1216282-58-4

5-Tert-butyl-2-ethoxyphenol

Cat. No.: B2637414
CAS No.: 1216282-58-4
M. Wt: 194.274
InChI Key: LIVZJUFVZSBIDO-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-ethoxyphenol is an organic compound with the molecular formula C12H18O2 It is a phenolic compound characterized by the presence of a tert-butyl group and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-ethoxyphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The ethoxy group can be introduced through an etherification reaction using ethyl bromide and a base like sodium ethoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols

Scientific Research Applications

5-Tert-butyl-2-ethoxyphenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It is used in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-ethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant. The tert-butyl and ethoxy groups can influence the compound’s lipophilicity and its ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    2-Ethyl-6-methylphenol: Used in the synthesis of pharmaceuticals.

    4-tert-Butylphenol: Utilized in polymer production.

Uniqueness

5-Tert-butyl-2-ethoxyphenol is unique due to the presence of both tert-butyl and ethoxy groups, which confer distinct chemical and physical properties. These groups enhance its stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

5-tert-butyl-2-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8,13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVZJUFVZSBIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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